molecular formula C13H19F2O5P B2772926 Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate CAS No. 84443-04-9

Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate

Cat. No.: B2772926
CAS No.: 84443-04-9
M. Wt: 324.261
InChI Key: QDUSEDSQALMCSO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate” is a chemical compound with the molecular formula C13H19F2O5P and a molecular weight of 324.26 . It’s used for research purposes and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=P(OCC)(OCC)C(F)(F)C(O)C1=CC=C(OC)C=C1 . This notation represents the structure of the molecule in a linear format, indicating the presence of different atoms and their connections.

Scientific Research Applications

Synthesis and Chemical Properties

  • Diethyl (dichloromethyl)phosphonate has been utilized in the synthesis of various alkynes, including (4-Methoxyphenyl)Ethyne. This process involves condensation and elimination reactions, indicating the versatility of phosphonate derivatives in organic synthesis (Marinetti & Savignac, 2003).
  • The compound has been synthesized and characterized using various methods such as FTIR and UV-Vis, with a focus on understanding its structural, vibrational, electronic, and thermal properties (Uppal et al., 2018).

Application in Corrosion Inhibition

  • Phosphonate derivatives, including those with a methoxyphenyl component, have demonstrated efficacy as corrosion inhibitors, particularly in protecting mild steel in acidic environments. This includes studies on the adsorption behavior and inhibition efficiency of these compounds (Djenane et al., 2019).
  • Similar compounds have been synthesized and tested for their corrosion inhibition properties, with particular attention to their performance in industrial pickling processes. These studies combine both experimental and theoretical approaches to understand the mechanisms of action (Gupta et al., 2017).

Medicinal Research

  • Variants of phosphonate compounds, such as β-hydroxy-α,α-difluorophosphonates, have been synthesized for potential applications in medicinal research. This highlights the interest in such compounds for therapeutic applications (Wang, Cao, & Zhou, 2016).

Biological Properties

  • Derivatives of diethyl phosphonates, including those with a methoxyphenyl component, have been synthesized and studied for their biological properties. This includes analyzing their stability, toxicity, and ability to penetrate cells, which is crucial for potential biomedical applications (Ivanov et al., 2013).

Polymer Chemistry

  • Phosphonate-containing polymers have been synthesized using compounds like diethyl phosphonates, demonstrating the role of these compounds in the development of novel polymers with potential applications in various fields (Dolan et al., 2015).

Properties

IUPAC Name

(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2O5P/c1-4-19-21(17,20-5-2)13(14,15)12(16)10-6-8-11(18-3)9-7-10/h6-9,12,16H,4-5H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUSEDSQALMCSO-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=C(C=C1)OC)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC=C(C=C1)OC)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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